molecular formula C16H16O2 B14215648 1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene CAS No. 824948-62-1

1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene

Cat. No.: B14215648
CAS No.: 824948-62-1
M. Wt: 240.30 g/mol
InChI Key: HEPTZLNGEBDKCY-UHFFFAOYSA-N
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Description

2,3-Diphenoxy-1-butene is an organic compound characterized by the presence of two phenoxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenoxy-1-butene typically involves the reaction of 2,3-dibromo-1-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by phenoxy groups. The reaction conditions often include refluxing the reactants in a suitable solvent like acetone or dimethylformamide (DMF) to achieve high yields.

Industrial Production Methods

Industrial production of 2,3-Diphenoxy-1-butene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenoxy-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through epoxidation reactions.

    Diols: Result from hydroxylation reactions.

    Saturated Derivatives: Produced by reduction of the double bond.

    Substituted Phenoxy Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,3-Diphenoxy-1-butene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Diphenoxy-1-butene involves its interaction with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The double bond in the butene backbone can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-1-butene: Similar structure but with methoxy groups instead of phenoxy groups.

    2,3-Diphenyl-1-butene: Contains phenyl groups instead of phenoxy groups.

    2,3-Dichloro-1-butene: Has chlorine atoms instead of phenoxy groups.

Uniqueness

2,3-Diphenoxy-1-butene is unique due to the presence of phenoxy groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

824948-62-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-phenoxybut-1-en-2-yloxybenzene

InChI

InChI=1S/C16H16O2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12,14H,1H2,2H3

InChI Key

HEPTZLNGEBDKCY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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